

# The Discovery and Characterization of PD173074: A Selective FGFR1 and FGFR3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PD173074 |           |
| Cat. No.:            | B1679126 | Get Quote |

This technical guide provides an in-depth overview of **PD173074**, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1 and 3. Developed as a research tool, this pyrido[2,3-d]pyrimidine derivative has been instrumental in elucidating the role of FGFR signaling in various physiological and pathological processes, including angiogenesis, cell proliferation, and cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the inhibitor's mechanism and context.

#### **Mechanism of Action**

PD173074 functions as a potent, ATP-competitive inhibitor of the FGFR tyrosine kinase domain.[3][4][5] By binding to the ATP pocket of the receptor, it prevents the autophosphorylation and subsequent activation of the kinase, which is a critical step in initiating downstream signaling cascades.[3][6] This blockade effectively abrogates FGF-mediated cellular responses, including proliferation, migration, and survival.[7][8] Its high affinity and selectivity for FGFRs make it a valuable tool for studying FGF-dependent biological processes. [8][9]

#### **Quantitative Data: Inhibition Profile and Efficacy**

The potency and selectivity of **PD173074** have been characterized across various enzymatic and cell-based assays. The following tables summarize the key quantitative data.



Table 1: In Vitro Kinase Inhibition Profile of PD173074

| Target Kinase | IC50 Value (nM) | Source(s)     |
|---------------|-----------------|---------------|
| FGFR3         | 5               | [3][4][5]     |
| FGFR1         | ~21.5 - 25      | [3][4][5][10] |
| VEGFR2 (KDR)  | ~100 - 200      | [3]           |
| PDGFR         | 17,600          | [10]          |
| c-Src         | 19,800          | [10]          |
| EGFR          | > 50,000        | [10]          |
| InsR          | > 50,000        | [10]          |
| MEK           | > 50,000        | [10]          |
| PKC           | > 50,000        | [10]          |

Note: **PD173074** also demonstrates an inhibitory constant (Ki) of approximately 40 nM for FGFR1.[3][11]

Table 2: Cellular Activity of PD173074



| Cell Line /<br>Model                                       | Assay Type                                  | Effect                     | IC50 Value<br>(nM) | Source(s) |
|------------------------------------------------------------|---------------------------------------------|----------------------------|--------------------|-----------|
| FGFR3-<br>expressing<br>Myeloma Cells<br>(KMS11,<br>KMS18) | Cell Viability                              | Reduced Viability          | < 20               | [3][6]    |
| Cerebellar<br>Granule Neurons                              | FGF-2 Promoted<br>Survival                  | Inhibition of<br>Survival  | 12                 | [3]       |
| PC12 Cells &<br>Granule Neurons                            | FGF-2<br>Stimulated<br>Neurite<br>Outgrowth | Inhibition of<br>Outgrowth | 22                 | [8][11]   |
| Urothelial<br>Carcinoma Cells<br>(FGFR3 mutant)            | Proliferation/Viab<br>ility                 | Inhibition                 | Nanomolar range    | [12]      |
| Cholangiocarcino<br>ma Cells (TFK-1,<br>KKU-213, RBE)      | Cell Viability                              | Reduced Viability          | 6,600 - 11,000     | [13]      |

Table 3: In Vivo Efficacy of PD173074



| Xenograft Model                                      | Dosing                           | Effect                                                        | Source(s)  |
|------------------------------------------------------|----------------------------------|---------------------------------------------------------------|------------|
| KMS11 Myeloma                                        | Not specified                    | Delayed tumor<br>growth, increased<br>survival                | [3][6]     |
| H-510 SCLC                                           | Daily oral admin. for<br>28 days | Impaired tumor<br>growth, increased<br>median survival        | [14]       |
| H-69 SCLC                                            | Daily oral admin. for<br>28 days | Induced complete,<br>long-lasting responses<br>in 50% of mice | [7][9][14] |
| FGF or VEGF-induced<br>Angiogenesis (Mouse<br>model) | 1-2 mg/kg/day                    | Blocked angiogenesis<br>with no apparent<br>toxicity          | [3][6]     |

## **FGFR Signaling Pathway and Point of Inhibition**

Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) regulate a wide array of cellular processes.[15][16] The binding of an FGF ligand, in concert with heparan sulfate proteoglycans (HSPG), induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the kinase domain.[17][18] This activation triggers the recruitment of adaptor proteins like FRS2, leading to the initiation of multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCy pathways, which collectively govern cell proliferation, survival, and differentiation.[17][19]





Click to download full resolution via product page

Caption: Canonical FGFR signaling pathway and the inhibitory action of PD173074.



# **Experimental Protocols**

The following are representative protocols for key experiments used to characterize **PD173074**.

# In Vitro FGFR1 Kinase Inhibition Assay

This protocol is adapted from methodologies used to determine the enzymatic inhibition of FGFR1.[3][6]

- Reaction Setup: Prepare a total reaction volume of 100 μL in a 96-well plate.
- Buffer: Use a buffer containing 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl<sub>2</sub>, and
  0.2 mM sodium orthovanadate.
- Substrate: Add a random copolymer of glutamic acid and tyrosine (4:1) to a final concentration of 750 μg/mL.
- Inhibitor: Add various concentrations of PD173074 (dissolved in DMSO) to the wells. Include a DMSO-only control.
- Enzyme: Add 60 to 75 ng of full-length FGFR1 kinase enzyme to each well.
- Initiation: Start the reaction by adding [y- $^{32}$ P]ATP to a final concentration of 5  $\mu$ M.
- Incubation: Incubate the plate at 25°C for 10 minutes.
- Termination: Stop the reaction by adding 30% trichloroacetic acid.
- Measurement: Precipitate the material onto glass-fiber filter mats and measure the incorporated radioactivity using a scintillation counter to determine the level of kinase activity.
- Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

#### **Cell Viability (MTT) Assay**

This protocol is used to assess the effect of **PD173074** on the viability of cancer cell lines.[13]



- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
- Treatment: Treat the cells with **PD173074** at varying concentrations (e.g., 0.1, 1, 10, 100  $\mu$ M) for 72 hours. Include a vehicle control (DMSO).
- MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance (Optical Density, OD) at 540 nm using a microplate reader.
- Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each inhibitor concentration and calculate IC50 values.

#### **Drug Discovery and Characterization Workflow**

The evaluation of a kinase inhibitor like **PD173074** follows a logical progression from initial biochemical screening to validation in complex biological systems. This workflow ensures a thorough characterization of the compound's potency, selectivity, and therapeutic potential.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD173074, a selective FGFR inhibitor, reverses MRP7 (ABCC10)-mediated MDR PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The fibroblast growth factor receptor inhibitor PD173074 blocks small cell lung cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | Signaling by FGFR [reactome.org]
- 16. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients |
  Cancer Biology & Medicine [cancerbiomed.org]
- 17. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]



- 18. researchgate.net [researchgate.net]
- 19. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Characterization of PD173074: A Selective FGFR1 and FGFR3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679126#pd173074-fgfr1-and-fgfr3-inhibitor-discovery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com